molecular formula C11H15N5O3 B13149563 (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol

Cat. No.: B13149563
M. Wt: 265.27 g/mol
InChI Key: RJIDLWHDWOMTOO-JJCHFMHPSA-N
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Description

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is a complex organic compound with significant importance in various scientific fields. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids, such as DNA and RNA, making this compound crucial for research in genetics, molecular biology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Glycosylation: This step involves the formation of a glycosidic bond between a sugar moiety and a purine base.

    Hydroxylation: Introduction of hydroxyl groups to the sugar moiety.

    Amination: Incorporation of an amino group into the purine base.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various nucleoside analogs with different biological activities.

Scientific Research Applications

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can disrupt normal DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.

    2’-Deoxyadenosine: Another nucleoside analog with distinct properties.

    Vidarabine: An antiviral drug with a similar purine base but different sugar moiety.

Uniqueness

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group, which can significantly influence its biological activity and interactions with enzymes.

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methyloxolan-3-ol

InChI

InChI=1S/C11H15N5O3/c1-5-8(18)6(2-17)19-11(5)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,6-,8+,11-/m1/s1

InChI Key

RJIDLWHDWOMTOO-JJCHFMHPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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